Bismuth;7,7-dimethyloctanoate

Description

Contextualization within Organobismuth Chemistry and Bismuth Carboxylates

Organobismuth chemistry is a branch of organometallic chemistry that studies compounds containing a direct chemical bond between carbon and bismuth. mdpi.com These compounds are noted for their low toxicity compared to other heavy metal organometallics, making them attractive for "green chemistry" applications. mdpi.comresearchgate.net Bismuth carboxylates, a subgroup of organobismuth compounds, are characterized by the presence of a bismuth atom bonded to the oxygen of a carboxylate group. wikipedia.org These compounds are often polymeric in nature. wikipedia.org

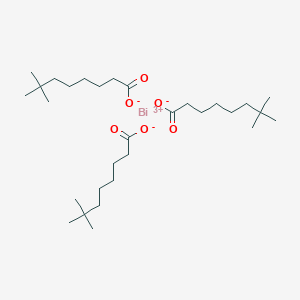

Bismuth;7,7-dimethyloctanoate, with the chemical formula Bi(C₁₀H₁₉O₂)₃, is a prime example of a bismuth carboxylate. americanelements.comshepchem.com Its structure consists of a central bismuth atom coordinated to three 7,7-dimethyloctanoate ligands. americanelements.com The long, branched alkyl chains of the carboxylate ligands impart specific solubility characteristics, making it suitable for use in non-aqueous systems. americanelements.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃₀H₅₇BiO₆ | americanelements.combdmaee.netnih.gov |

| Molecular Weight | 722.75 g/mol | nih.gov |

| Appearance | Colorless to yellow viscous liquid | americanelements.com |

| Boiling Point | 300 °C | americanelements.com |

| Density | 1.145 g/mL | americanelements.com |

| IUPAC Name | Bismuth(3+) tris(7,7-dimethyloctanoate) | americanelements.com |

| Synonyms | Bismuth neodecanoate, Bismuth(III) neodecanoate | americanelements.comgoogle.com |

This table is interactive. Click on the headers to sort the data.

Historical Development and Current Research Significance of Bismuth-Based Compounds

Bismuth has been known since ancient times and was often confused with lead and tin. wikipedia.org It was officially identified as a distinct element in the 18th century. wikipedia.org The use of bismuth compounds in various applications has a long history, but the systematic study of organobismuth compounds is a more recent development. mdpi.com

The significance of bismuth-based compounds in current research is largely driven by their catalytic activity. mdpi.com They have emerged as promising, environmentally benign alternatives to more toxic catalysts containing metals like tin, lead, and mercury, particularly in the synthesis of polyurethanes. bdmaee.netpatchamltd.com Bismuth catalysts, including this compound, are known to accelerate the reaction between isocyanates and polyols to form urethane (B1682113) linkages. shepchem.comborchers.com Research is ongoing to understand the structure-activity relationships of these catalysts to optimize their performance in various industrial processes. researchgate.netshepchem.com

Specific Academic Relevance of this compound and Related Long-Chain Carboxylates

The academic relevance of this compound and other long-chain bismuth carboxylates lies primarily in their application as catalyst precursors. researchgate.netshepchem.com The long, branched hydrocarbon chains of the carboxylate ligands, such as in 7,7-dimethyloctanoate (neodecanoate), enhance their solubility in organic media, which is crucial for their use in homogeneous catalysis. americanelements.com

Recent research has focused on understanding the molecular structure of these compounds in solution. Studies suggest that bismuth carboxylates like this compound can form clusters, such as Bi₂(OOC₁₀H₁₉)₆ and Bi₄(OOC₁₀H₁₉)₁₂, in solution. shepchem.com The formation and reversible polymerization of these clusters are influenced by the concentration of free carboxylic acid in the mixture. shepchem.com

The catalytic activity of this compound is a subject of detailed investigation. It is known to be a delayed-action catalyst, which allows for better control over the polyurethane foaming process. bdmaee.net This property is highly desirable in industrial applications where precise control of reaction kinetics is necessary to achieve the desired material properties. bdmaee.net The compound has been successfully used in both one- and two-component polyurethane systems for ambient or heat cure applications. shepchem.com Furthermore, its use has been explored in combination with other metal carboxylates, such as zinc neodecanoate, to create synergistic catalytic systems. google.com

The synthesis of this compound itself is an area of academic interest, with methods involving the reaction of neodecanoic acid with bismuth hydroxide (B78521) being a common route. google.com The efficiency and scalability of these synthetic methods are important considerations for its industrial viability.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C30H57BiO6 |

|---|---|

Molecular Weight |

722.7 g/mol |

IUPAC Name |

bismuth;7,7-dimethyloctanoate |

InChI |

InChI=1S/3C10H20O2.Bi/c3*1-10(2,3)8-6-4-5-7-9(11)12;/h3*4-8H2,1-3H3,(H,11,12);/q;;;+3/p-3 |

InChI Key |

NSPSPMKCKIPQBH-UHFFFAOYSA-K |

SMILES |

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Bi+3] |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Bi+3] |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for Bismuth;7,7 Dimethyloctanoate

Precursor Selection and Design for Bismuth(III) Carboxylate Synthesis

The foundation of synthesizing Bismuth;7,7-dimethyloctanoate lies in the appropriate selection of precursors for both the bismuth metal center and the carboxylate ligand. The choice of bismuth source is critical and can influence reaction conditions and the final product's structure. Common precursors include inorganic bismuth salts, elemental bismuth, and organometallic bismuth compounds. rsc.orggoogle.comsibran.ru

Bismuth(III) nitrate (B79036) is a readily available and common starting material, often used in aqueous media for the synthesis of various bismuth-carboxylate complexes. sibran.runih.gov Another approach involves the use of organometallic precursors like triphenylbismuth (B1683265) (Ph₃Bi), which can react with carboxylic acids under reflux or solvent-free conditions to produce trisubstituted bismuth carboxylates. rsc.org For industrial-scale synthesis, elemental bismuth metal is an attractive, cost-effective precursor. google.comgoogle.com

The design of the carboxylate precursor, in this case, 7,7-dimethyloctanoic acid, is straightforward as it provides the organic ligand that coordinates to the bismuth center. The properties of the carboxylic acid, such as its pKa and steric bulk, can influence the structure and stability of the resulting complex. rsc.org In general, the synthesis of bismuth carboxylates can utilize a wide range of natural or synthetic aliphatic and aromatic carboxylic acids. google.comgoogle.com

Table 1: Common Bismuth Precursors for Carboxylate Synthesis

| Precursor Type | Specific Example | Typical Reaction Environment | Reference |

|---|---|---|---|

| Inorganic Salt | Bismuth(III) Nitrate Pentahydrate | Aqueous or organic solvents | sibran.runih.gov |

| Organometallic | Triphenylbismuth (Ph₃Bi) | Toluene (reflux) or solvent-free | rsc.org |

Reaction Conditions and Optimized Synthetic Routes for this compound

An optimized and efficient route for preparing bismuth carboxylates, such as this compound, involves the direct reaction of bismuth metal with the corresponding carboxylic acid under anhydrous conditions. google.comgoogle.com This method avoids the formation of significant amounts of bismuth hydrate (B1144303) intermediates, which can complicate the synthesis. google.com

The process generally involves heating an anhydrous mixture of bismuth metal, 7,7-dimethyloctanoic acid, and a reducing agent like hydrazine (B178648). google.com An oxygen-containing gas is bubbled through the mixture to facilitate the reaction, and the water formed as a byproduct is continuously removed. google.comgoogle.com The reaction temperature is a critical parameter and is typically maintained between 80°C and 130°C to ensure a reasonable reaction rate without causing decomposition of the reactants or the final product. google.com Temperatures above 115°C are sometimes avoided to prevent undesirable color changes in the product. google.com

Table 2: Optimized Reaction Conditions for Bismuth Carboxylate Synthesis

| Parameter | Value/Condition | Purpose | Reference |

|---|---|---|---|

| Bismuth Source | Elemental Bismuth Metal | Cost-effective and direct route | google.comgoogle.com |

| Carboxylate Source | 7,7-dimethyloctanoic acid | Ligand for the final product | google.comgoogle.com |

| Reaction Medium | Anhydrous | Prevents formation of hydrate intermediates | google.comgoogle.com |

| Temperature | 80°C - 130°C | Balances reaction rate and product stability | google.com |

| Additives | Reducing agent (e.g., hydrazine), Oxygen | Facilitates the oxidation of bismuth metal | google.com |

Advanced Synthetic Techniques for Organobismuth Carboxylates

Beyond traditional methods, advanced techniques have been developed for the synthesis of organobismuth carboxylates. These methods offer improvements in terms of reaction efficiency, conditions, and the ability to create more complex structures.

Solvent-Free Synthesis: One advanced approach is the use of solvent-free reaction conditions. For example, reacting triphenylbismuth with carboxylic acids without a solvent can produce trisubstituted bismuth carboxylates in yields and purity comparable to traditional reflux methods. This technique is more environmentally friendly and can be monitored using methods like DSC-TGA. rsc.org

Sonochemical Methods: Sonochemistry, the application of ultrasound to chemical reactions, has been used to prepare Bi(III) coordination compounds. This technique can promote reactions by creating localized high-temperature and high-pressure zones through acoustic cavitation, potentially leading to faster reaction times and novel structures. researchgate.net

Arylation via Tetraarylborate Salts: A novel methodology for synthesizing arylbismuth compounds involves the arylation of bismuth(III) carboxylates using sodium tetraarylborate salts. This method allows for the transfer of aryl groups to the bismuth center under mild conditions, providing a facile route to both symmetrical and unsymmetrical triarylbismuthines. acs.org

Oxidative and Substitution Reactions: For creating more complex organobismuth(V) derivatives, a common strategy involves the chlorine oxidation of a tertiary organobismuth(III) complex, followed by subsequent substitution reactions to introduce desired ligands, such as carboxylates. nih.gov

Formation of Polymeric and Oligomeric Bismuth Carboxylate Structures

Bismuth carboxylates frequently exhibit a strong tendency to form complex oligomeric and polymeric structures in the solid state. rsc.orgresearchgate.net This behavior is governed by the coordination preferences of the Bi(III) ion, which has a high affinity for oxygen donor atoms, and the ability of carboxylate ligands to act as bridging units. researchgate.net

The denticity of the ligands plays a crucial role; low-dentate ligands often lead to strong intermolecular interactions, resulting in the formation of oligomers or polymers. researchgate.net For instance, the structure of [Bi(o-MeOC₆H₄CO₂)₃]∞ is a polymer constructed from dimeric units that are linked together through intermolecular Bi–O bridging bonds. rsc.org Similarly, other bismuth carboxylates have been shown to form coordination polymers where dimeric [Bi₂O₂] skeletons are linked into larger chains. nih.govias.ac.in

The formation of these supramolecular structures is a key feature of bismuth carboxylate chemistry. The coordination environment around the bismuth atom can be quite complex, often resulting in high coordination numbers, such as the distorted tricapped trigonal prismatic geometry observed in some bismuth picolinate (B1231196) structures. ias.ac.in This structural diversity arises from the flexibility of Bi-O coordination bonds and the various ways carboxylate groups can chelate and bridge bismuth centers. rsc.orgnih.gov

Structural Elucidation and Advanced Characterization of Bismuth;7,7 Dimethyloctanoate Complexes

Spectroscopic Analysis for Molecular Structure Determination of Bismuth;7,7-dimethyloctanoate Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multinuclear)

NMR spectroscopy is a powerful tool for studying the solution-state structure and dynamics of bismuth carboxylate complexes.

¹H and ¹³C NMR: The proton and carbon NMR spectra of this compound are expected to show signals corresponding to the 7,7-dimethyloctanoate ligand. However, studies on analogous bismuth carboxylates, such as bismuth pivalate, reveal that these complexes often exist in solution as a dynamic mixture of aggregates. This dynamic behavior typically results in a single set of time-averaged signals for the carboxylate ligands, even if the solid-state structure contains multiple, distinct ligand environments.

Multinuclear NMR (²⁰⁹Bi): Bismuth possesses a single NMR-active nucleus, ²⁰⁹Bi, which is 100% naturally abundant. However, it is a quadrupolar nucleus (spin I = 9/2), which leads to very broad resonance signals, often thousands of Hertz wide, making high-resolution measurements challenging. huji.ac.il Consequently, ²⁰⁹Bi NMR is typically limited to species in highly symmetric environments, and its application for complex carboxylate aggregates is not routine. huji.ac.il

| Nucleus | Functional Group | Predicted Chemical Shift (δ) / ppm | Notes |

|---|---|---|---|

| ¹³C | Carboxylate (-COO) | 187 - 190 | The signal is often significantly broadened due to dynamic exchange processes in solution. |

| ¹H | Methylene (-CH₂-) | ~1.2 - 2.5 | Multiple overlapping signals are expected from the aliphatic chain. The α-methylene protons are typically shifted downfield. |

| ¹H | Methyl (-CH₃) | ~0.8 - 1.2 | A sharp singlet or closely spaced signals corresponding to the gem-dimethyl groups and the terminal methyl group. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is essential for probing the coordination mode of the carboxylate ligand to the bismuth center. The key diagnostic region involves the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate (COO⁻) group. The frequency separation between these two bands (Δν = νₐₛ - νₛ) provides strong evidence for the nature of the metal-ligand interaction.

Monodentate Coordination: A large separation (Δν > 200 cm⁻¹) suggests a monodentate coordination mode.

Bidentate Chelating Coordination: A small separation (Δν < 110 cm⁻¹) is indicative of a bidentate chelating interaction.

Bidentate Bridging Coordination: An intermediate separation (Δν ≈ 140–200 cm⁻¹) points to a bridging coordination mode, which is very common in forming the dimeric and polymeric structures of bismuth carboxylates.

Analysis of related bismuth-containing films shows the asymmetric νₐ(COO⁻) band around 1540 cm⁻¹ and the symmetric νₛ(COO⁻) band near 1340 cm⁻¹. rsc.org

| Wavenumber (cm⁻¹) | Assignment | Significance |

|---|---|---|

| 2850 - 3000 | ν(C-H) | Stretching vibrations of methyl and methylene groups in the alkyl chain. rsc.org |

| ~1540 - 1580 | νₐₛ(COO⁻) | Asymmetric stretching of the carboxylate group; sensitive to coordination mode. rsc.org |

| ~1340 - 1420 | νₛ(COO⁻) | Symmetric stretching of the carboxylate group; sensitive to coordination mode. rsc.org |

| 400 - 600 | ν(Bi-O) | Bismuth-oxygen stretching vibrations, confirming the formation of the metal-carboxylate bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the complex. Bismuth(III) carboxylate complexes are typically colorless or pale yellow, indicating a lack of significant absorption in the visible range. The primary electronic absorptions occur in the UV region. A detailed spectroscopic and computational study of Bi(III) complexes shows they often exhibit an absorption band in the 270–350 nm range. rsc.org These absorptions are generally attributed to two main types of transitions:

Ligand-to-Metal Charge Transfer (LMCT): Excitation of an electron from an oxygen-based orbital on the carboxylate ligand to an empty orbital on the Bi(III) center.

Intra-ligand Transitions: Electronic transitions within the carboxylate ligand itself (e.g., n → π* or π → π*).

The position of the absorption maximum for Bi(III) complexes is sensitive to the coordination environment, with maxima observed between 279 nm and 334 nm depending on the coordinating ligands. rsc.org The stability of bismuth complexes in solution can also be monitored over time using UV-Vis spectroscopy, where stable complexes show no significant changes in their absorption peaks over extended periods. researchgate.net

Mass Spectrometry (ESI/MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a vital technique for identifying the various species present in a solution of this compound. Given the tendency of bismuth carboxylates to form aggregates, ESI-MS can detect not just the monomeric species but also larger clusters and fragments. This technique helps in confirming the molecular weight of different oligomers and provides insight into the composition of the dynamic mixture present in solution. For instance, in a solution of Bi(OOCR)₃, one might expect to observe ions corresponding to fragments like [Bi(OOCR)₂]⁺ or larger aggregates such as [Bi₂(OOCR)₅]⁺, often with coordinated solvent molecules.

Raman Spectroscopy

Raman spectroscopy is complementary to FTIR for studying vibrational modes. It is particularly useful for analyzing low-frequency vibrations, such as the Bi-O stretching modes, which provide direct information about the metal-ligand bond. Furthermore, Raman spectroscopy is highly effective for detecting the presence of elemental bismuth or bismuth oxides, which can form via decomposition. Metallic bismuth exhibits characteristic and strong Raman peaks at approximately 71 cm⁻¹ (E₉) and 98 cm⁻¹ (A₁₉). researchgate.net The absence of these sharp peaks in the spectrum of a this compound sample would confirm its purity and that no degradation to metallic bismuth has occurred.

Crystallographic Studies for Solid-State Structure

Single-crystal X-ray diffraction is the most definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly available, extensive studies on other bismuth carboxylates with sterically demanding ligands (like pivalates or 2-phenylisobutyrates) provide a clear picture of the expected structural motifs. rsc.org

Bismuth(III) carboxylates rarely exist as simple monomers. Instead, they leverage the versatile coordination ability of the carboxylate ligand to form complex, extended structures. rsc.orgrsc.org Common observations from analogous structures include:

Oligomeric and Polymeric Structures: The compounds often form dimers, tetramers, or infinite one-, two-, or three-dimensional polymeric networks. rsc.orgrsc.org For example, bismuth 2-phenylisobutyrate forms a dimeric structure, while bismuth pivalate forms a tetramer. rsc.org

Bridging Carboxylate Ligands: The carboxylate groups act as bridging ligands, linking multiple bismuth centers together to build these extended architectures. They can adopt various bridging modes (e.g., μ₂, μ₃, μ₄), connecting two, three, or four metal centers. rsc.org

High Coordination Numbers: The Bi(III) ion typically exhibits a high coordination number, commonly ranging from 8 to 10. The coordination geometry is often highly distorted and can be described as a disordered square antiprism or a tricapped trigonal prism. rsc.org

Variable Bi-O Bond Lengths: The Bi-O bond distances vary significantly depending on the coordination mode. Chelating carboxylates show shorter Bi-O bonds (around 2.20–2.63 Å), while bridging interactions involve longer bonds (up to 3.00 Å or more). rsc.org

These complex solid-state structures explain the physical properties of many bismuth carboxylates, such as their high viscosity in liquid form, which arises from the persistence of these aggregated or polymeric interactions. shepchem.com

| Parameter | Typical Value/Description | Reference |

|---|---|---|

| Bi(III) Coordination Number | 8, 9, or 10 | rsc.org |

| Bi(III) Coordination Geometry | Distorted Square Antiprism | rsc.org |

| Carboxylate Coordination Modes | Asymmetric Chelation, Bidentate Bridging (μ₂, μ₃, μ₄) | rsc.org |

| Bi-O Bond Distance (Chelating) | 2.20 - 2.63 Å | rsc.org |

| Bi-O Bond Distance (Bridging) | 2.70 - 3.00 Å | rsc.org |

| Common Structural Motifs | Dimer, Tetramer, Polymer | rsc.orgrsc.org |

Single-Crystal X-ray Diffraction Analysis

No published single-crystal X-ray diffraction data for this compound could be located. This technique is fundamental for the precise determination of a compound's three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing. Without such a study, the exact coordination environment of the bismuth ion and the binding mode of the 7,7-dimethyloctanoate ligands in the crystalline solid state remain undetermined.

Powder X-ray Diffraction

A search for powder X-ray diffraction (PXRD) patterns specific to this compound did not yield any results. PXRD is used to identify crystalline phases and to assess the purity of a bulk sample. The lack of a reference pattern for this compound means that it cannot be identified using this standard laboratory technique at this time.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA)

Specific thermogravimetric analysis data for this compound is not available in the reviewed literature. TGA is employed to measure the thermal stability of a compound and to observe its decomposition profile as a function of temperature. While studies on other bismuth carboxylates, such as bismuth 2-ethyl-hexanoate, have been conducted to determine their decomposition pathways and kinetic parameters, this information cannot be directly extrapolated to this compound due to differences in molecular structure.

High-Energy X-ray Scattering for Amorphous and Solution Structures of Bismuth Carboxylates

There are no specific studies utilizing high-energy X-ray scattering (also known as Pair Distribution Function analysis) to investigate the structure of this compound in amorphous or solution states. This advanced technique provides insight into the local atomic structure of non-crystalline materials, which would be valuable for understanding the coordination of bismuth carboxylates in solution or in amorphous solid forms. However, no such research has been published for this particular compound.

Computational and Theoretical Approaches to Structural Models of this compound

A review of theoretical and computational chemistry literature did not uncover any studies that have modeled the structure of this compound. Computational methods, such as Density Functional Theory (DFT), are often used to predict molecular geometries, bonding energies, and other properties, especially when experimental data is scarce. The absence of such theoretical work means that no predictive models for its structure currently exist in the public literature.

Coordination Chemistry and Electronic Structure of Bismuth;7,7 Dimethyloctanoate

Bismuth Oxidation States and Coordination Geometries in Carboxylate Complexes

In its coordination compounds, bismuth predominantly exists in the +3 oxidation state (Bi(III)). researchgate.netacs.org This stability is a consequence of the inert pair effect, where the relativistic contraction of the 6s orbital makes these electrons less available for bonding. wikipedia.org While other oxidation states like +5 exist, Bi(III) is the most common and stable form found in carboxylate complexes. acs.orgmdpi.com

The coordination geometry of Bi(III) in carboxylate complexes is highly variable and rarely conforms to idealized polyhedra. This is largely due to the influence of the stereochemically active 6s² lone pair of electrons and the flexible coordination behavior of carboxylate ligands. researchgate.netmdpi.com Bismuth(III) can adopt a wide range of coordination numbers, from as low as four to as high as nine or more. researchgate.net For instance, in some complexes, the coordination environment can be described as a distorted square antiprism or a distorted tricapped trigonal prism. researchgate.netrsc.org In complexes with a low coordination number, the geometry often results in a significant gap in the coordination sphere, which is occupied by the lone pair. acs.org This leads to structures such as a bisphenoidal geometry, where ligands occupy specific positions to accommodate the non-bonding electrons. nih.gov The ionic radius of Bi(III) is substantial (e.g., 1.17 Å for coordination number 8), allowing it to accommodate a large number of ligand donor atoms. researchgate.net

| Oxidation State | Typical Coordination Number | Common Geometries | Influencing Factors |

|---|---|---|---|

| Bi(III) | 4-9+ | Distorted Square Antiprism, Distorted Tricapped Trigonal Prism, Bisphenoidal | Stereochemically active 6s² lone pair, Ligand steric bulk, Crystal packing forces |

| Bi(V) | 6, 7 | Octahedral, Pentagonal Bipyramidal | Steric effects, Nature of the ligand researchgate.net |

Insights into Hypervalency and the Stereochemically Active Lone Pair in Bismuth Chemistry

The concept of hypervalency in main group elements is often discussed in terms of an expanded octet, though for heavier elements like bismuth, a molecular orbital description is more accurate. The diverse and high coordination numbers (often exceeding four) seen in Bi(III) complexes are a manifestation of its ability to utilize its valence p- and sometimes d-orbitals in bonding, accommodating more than eight electrons in its valence shell.

A defining feature of Bi(III) chemistry is the presence of a stereochemically active 6s² lone pair of electrons. mdpi.comnih.gov This lone pair is not spherically distributed around the bismuth nucleus but occupies a specific region in space, influencing the coordination geometry of the complex. acs.orgnih.gov The expression of this lone pair is dependent on the degree of orbital interaction (covalency) between bismuth and its ligands. nih.govnih.gov

Electronic Structure Investigations: HOMO-LUMO Gap Analysis and Reactivity Implications

The electronic structure of bismuth carboxylate complexes, including Bismuth;7,7-dimethyloctanoate, governs their reactivity and potential applications. A key parameter is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap. This gap is an indicator of the chemical reactivity and kinetic stability of a molecule.

For Bi(III) complexes, the HOMO is often associated with the stereochemically active 6s² lone pair, which has significant antibonding character. nih.gov The LUMO is typically located on the metal center or distributed over the ligands. The energy of this gap can be influenced by several factors:

The nature of the ligand: The electron-donating or -withdrawing properties of the carboxylate tail (the 7,7-dimethyloctyl group) can subtly modulate the energy levels of the molecular orbitals.

Coordination number and geometry: The arrangement of ligands around the bismuth center directly affects the splitting of the metal and ligand orbitals, thereby altering the HOMO-LUMO gap.

Intermolecular interactions: In the solid state, interactions between molecules, such as cluster formation, can also influence the electronic structure.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state, making the molecule more susceptible to reactions with electrophiles or nucleophiles. Analysis of the HOMO-LUMO gap is crucial for understanding the catalytic activity of bismuth compounds, as it relates to their ability to accept or donate electrons during a reaction cycle. rsc.org

Computational Chemistry Applications for Electronic Properties (Density Functional Theory, Molecular Dynamics Simulations)

Computational chemistry provides powerful tools for investigating the properties of bismuth complexes that can be difficult to probe experimentally. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are particularly valuable. mdpi.combeilstein-journals.org

Density Functional Theory (DFT): DFT is widely used to model the electronic structure of bismuth compounds. acs.org Specific applications include:

Geometry Optimization: Predicting the most stable three-dimensional arrangement of atoms, including the influence of the lone pair on bond angles and distances. acs.org

Electronic Properties: Calculating the energies and compositions of the HOMO and LUMO to determine the HOMO-LUMO gap, predict reactivity, and analyze the nature of chemical bonds. nih.gov

Spectroscopic Properties: Simulating vibrational spectra (e.g., IR and Raman) to aid in the interpretation of experimental data. mdpi.com

Reaction Mechanisms: Investigating the energy profiles of catalytic cycles to identify turnover-limiting steps and understand how the catalyst functions. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time. mdpi.combeilstein-journals.org In the context of this compound, MD can be used to:

Study solution behavior: Investigate how the complex interacts with solvent molecules and whether it remains monomeric or forms aggregates in solution.

Simulate bulk properties: Model the behavior of the material in the solid or liquid state to understand properties like viscosity and diffusion.

These computational methods are essential for rationalizing experimental observations and for designing new bismuth complexes with tailored properties. mdpi.com

| Method | Key Applications and Insights |

|---|---|

| Density Functional Theory (DFT) | Geometry optimization, HOMO-LUMO gap analysis, bond characterization (NBO/IBO), reaction pathway modeling. nih.gov |

| Molecular Dynamics (MD) | Simulation of complex behavior in solution, analysis of ligand conformational changes, study of intermolecular interactions and aggregation. mdpi.combeilstein-journals.org |

Metal-Metal Interactions and Cluster Formation in Bismuth Carboxylate Chemistry

A prominent feature of bismuth carboxylate chemistry is the tendency to form polynuclear clusters. rsc.orgnih.gov Instead of existing as simple monomeric units, the molecules often aggregate through bridging carboxylate ligands and sometimes through direct, albeit weak, bismuth-bismuth interactions. nih.gov These aggregates can range from simple dimers to larger, more complex structures like tetramers and hexamers. rsc.orgacs.org For example, computational studies on bismuth pivalate, a related carboxylate, suggest that the formation of cyclic, tetrameric clusters is thermodynamically favorable. rsc.org

The Bi-Bi distances in these clusters are variable. While some are too long to be considered formal covalent bonds, they can be within the sum of the van der Waals radii, indicating a degree of metallophilic interaction. In some organobismuth compounds, dative Bi→Bi bonds have been characterized with bond lengths around 3.00 Å, which is comparable to covalent Bi-Bi single bonds. nih.gov The formation of these clusters is driven by the ability of the carboxylate ligands to bridge multiple metal centers and the tendency of the large Bi(III) ion to achieve higher coordination numbers. nih.gov

Reactivity and Mechanistic Investigations of Bismuth;7,7 Dimethyloctanoate

Role as a Lewis Acid and Brønsted Acid in Bismuth-Catalyzed Reactions

Bismuth(III) compounds, including bismuth carboxylates, are recognized for their activity as Lewis acids in organic transformations. The Lewis acidity arises from the ability of the bismuth center to accept electron pairs. While neutral bismuth halides like BiCl₃ and BiBr₃ are well-established Lewis acid catalysts, cationic bismuth species exhibit even greater Lewis acidity. nih.gov Organobismuth compounds can also function as Lewis acids by engaging in hypervalent interactions with ligands and metals. thieme-connect.com

The catalytic activity of bismuth carboxylates is often attributed to their Lewis acidic nature. For instance, in the formation of polyurethanes, bismuth carboxylates catalyze the reaction between isocyanates and alcohols. rsc.org The bismuth center coordinates to the reactants, activating them towards the desired transformation. The steric and electronic properties of the carboxylate ligand can influence the Lewis acidity of the bismuth center and, consequently, its catalytic performance. For example, planar bismuth triamides have been shown to be a tunable platform for main group Lewis acidity, with highly electronegative substituents enhancing the Lewis acidic character. nih.gov

While the primary role of bismuth(III) compounds is that of a Lewis acid, the possibility of Brønsted acidity in bismuth-catalyzed reactions, particularly in the presence of protic sources, cannot be entirely dismissed. Hydrolysis of bismuth carboxylates can lead to the formation of bismuth-hydroxy species, which could potentially act as Brønsted acids. However, in many catalytic cycles involving bismuth carboxylates, the dominant mechanistic pathway is considered to proceed through Lewis acid activation.

Exploration of Redox Chemistry and Oxidation State Cycling in Bismuth Catalysis

Recent advancements in organobismuth chemistry have highlighted the ability of bismuth to participate in redox catalysis, cycling between different oxidation states. nih.gov While much of the research has focused on organobismuth compounds with Bi-C bonds, the potential for redox activity involving bismuth carboxylates is an area of growing interest. The common oxidation states for bismuth are Bi(III) and Bi(V), but Bi(I) and Bi(II) have also been identified as key intermediates in catalytic cycles. nih.gov

Bismuth redox catalysis has been demonstrated in various transformations, including hydrodefluorination and the fluorination of aryl boronic esters, proceeding through Bi(I)/Bi(III) and Bi(III)/Bi(V) cycles, respectively. nih.govacs.org In these cycles, the bismuth center undergoes oxidative addition and reductive elimination steps, akin to transition metal catalysis.

The involvement of bismuth carboxylates in redox cycles is plausible, particularly in reactions initiated by light or involving radical intermediates. For instance, the photolysis of a Bi(III) precursor can lead to the formation of a Bi(II) species, which can then participate in a Bi(II)/Bi(III) redox cycle. nih.gov The accumulation of black solid bismuth metal (Bi(0)) observed in some photochemical reactions with bismuth carboxylates suggests that disproportionation of unstable Bi(II) and/or Bi(I) species may occur. nih.gov

Table 1: Examples of Bismuth Redox Cycles in Catalysis

| Redox Cycle | Key Intermediates | Example Transformation |

|---|---|---|

| Bi(I)/Bi(III) | Bi(I) complex, fluoroarylbismuthine | Hydrodefluorination of polyfluoroarenes acs.org |

| Bi(II)/Bi(III) | Bi(II) radical, Bi(III)-hydride | Dehydrocoupling of TEMPO and hydrosilanes nih.gov |

Reaction Pathways and Proposed Mechanistic Cycles in Organic Transformations Involving Bismuth Carboxylates

The mechanistic pathways in reactions catalyzed by bismuth carboxylates are diverse and depend on the specific transformation. In non-redox processes, the mechanism often involves the coordination of substrates to the Lewis acidic bismuth center.

A well-studied example is the bismuth carboxylate-catalyzed urethane (B1682113) formation. Quantum chemical computations suggest that the reaction proceeds via a concerted 1,2-migratory insertion of an alkoxide ligand. rsc.org The catalytic cycle is thought to involve the initial exchange of a carboxylate ligand for an alcohol, followed by the coordination of an isocyanate molecule. The subsequent insertion step forms the urethane product and regenerates the active catalyst. rsc.org

In photochemical transformations, a different mechanistic paradigm is often operative. For instance, in the photochemical decarboxylative C-N coupling of carboxylic acids and sulfonamides catalyzed by a bismuth(III) species, the proposed mechanism involves the formation of a bismuth(III) carboxylate assembly. nih.gov Irradiation of this complex leads to the homolytic cleavage of the bismuth-carboxylate bond, generating a carboxyl radical and a Bi(II) species. The carboxyl radical then undergoes decarboxylation to form a carbon-centered radical, which subsequently recombines with the sulfonamide coordinated to the bismuth center to form the C-N bond. nih.gov

Table 2: Proposed Mechanistic Steps in Bismuth Carboxylate-Catalyzed Reactions

| Reaction | Key Mechanistic Steps |

|---|---|

| Urethane Formation | Ligand exchange (carboxylate for alcohol), isocyanate coordination, 1,2-migratory insertion. rsc.org |

Ligand Exchange and Hydrolysis Phenomena in Bismuth Carboxylate Systems

Ligand exchange is a fundamental process in the catalytic cycles of bismuth carboxylates. The ability of the carboxylate ligands to be displaced by substrate molecules is crucial for catalysis to occur. In the bismuth-catalyzed urethane reaction, the exchange of a pivalate ligand for an alcohol is a key step, and the rate of this exchange is first order in the entering alcohol ligand. rsc.org The dynamic nature of bismuth carboxylate complexes in solution, where they can exist as a mixture of aggregates, further facilitates ligand exchange processes. rsc.org

A significant challenge in the application of bismuth carboxylates as catalysts is their susceptibility to hydrolysis. shepchem.com The affinity of the bismuth center for water can lead to the hydrolysis of the bismuth carboxylate, resulting in the formation of bismuth oxides (e.g., Bi₂O₃) and protonated carboxylate ligands. shepchem.com This process deactivates the catalyst and can lead to its precipitation from the reaction mixture. The sensitivity of bismuth carboxylates to hydrolysis is a critical consideration in their practical use, especially in formulations containing water. shepchem.com Efforts to improve the hydrolytic stability of bismuth catalysts have included the use of specific ligands that protect the bismuth center from water. shepchem.com

Applications in Materials Science and Catalysis Research

Single-Source Precursors for Advanced Inorganic Materials

Bismuth;7,7-dimethyloctanoate is frequently employed as a single-source precursor in the synthesis of complex inorganic materials. In this role, the organic carboxylate ligand facilitates the delivery of the bismuth metal center in a controlled manner, which upon decomposition, yields the desired inorganic product. This approach offers advantages in controlling stoichiometry, morphology, and crystallinity of the final material. nih.gov

The synthesis of nanomaterials often relies on metal-organic precursors to ensure uniform nucleation and growth. Bismuth carboxylates, such as this compound, are effective precursors for generating a variety of bismuth-containing nanoparticles.

Metal Sulfide (B99878) Nanoparticles : Bismuth sulfide (Bi₂S₃) nanoparticles are of particular interest for applications in bioimaging due to their low toxicity. chemistryviews.org The synthesis often involves the reaction of a bismuth precursor with a sulfur source. Using a single-source precursor approach, where both metal and chalcogen are part of the same molecule, can provide greater control over nanoparticle size and dispersity. However, a more common and versatile method involves a dual-source approach where this compound acts as the bismuth source, reacting with a separate sulfur source like dodecanethiol or thiourea (B124793) at elevated temperatures. This "hot injection" method allows for precise control over the reaction conditions, leading to monodisperse nanoparticles. rsc.org Researchers have developed solvent-free methods as well, such as mechanically milling a bismuth source with L-cysteine to produce Bi₂S₃ nanoparticles, demonstrating a sustainable approach to chalcogenide nanoparticle synthesis. chemistryviews.orgnih.gov

| Precursor System | Nanoparticle Type | Synthesis Method | Key Findings |

| Bismuth carboxylate + Sulfur Source (e.g., dodecanethiol) | Metal Sulfide (e.g., Bi₂S₃) | Hot Injection / Thermal Decomposition | Provides good control over nanoparticle size and composition. |

| Bismuth Nitrate (B79036) + L-cysteine | Bismuth Sulfide (Bi₂S₃) | Mechanochemical Milling | A simple, solvent-free approach to produce ultrasmall (2–8 nm) nanoparticles. chemistryviews.org |

| (Et₂Bi)₂Te | Bismuth Telluride (Bi₄Te₃) | Thermolysis (Single-Source) | Yielded phase-pure nanoparticles at 80 °C. rsc.org |

| Bi(NMe₂)₃ + Te(SiEt₃)₂ | Bismuth Telluride (Bi₂Te, Bi₄Te₃, Bi₂Te₃) | Hot Injection (Dual-Source) | Allows for the synthesis of different pure Bi-Te phases by varying conditions. rsc.org |

Bismuth-based oxides are crucial materials in electronics, ceramics, and photocatalysis. bluestonemc.com this compound serves as an excellent precursor for the formation of bismuth oxide (Bi₂O₃) and more complex mixed-metal oxides through thermal decomposition methods like annealing or spray pyrolysis. nih.govnih.gov

The process typically involves dissolving the bismuth carboxylate in a suitable solvent and then heating it. The organic ligand decomposes and volatilizes, leaving behind the desired bismuth oxide material. This method is particularly advantageous for creating thin films or nanocrystalline powders. nih.gov For instance, single-source polyoxometallate precursors containing both bismuth and vanadium have been used to produce nanostructured BiVO₄ photoanodes via a simple drop-casting and annealing process. nih.gov This approach can be extended by incorporating a third metal into the precursor to directly form doped BiVO₄ films, demonstrating the scalability and versatility of using well-defined molecular precursors for advanced oxide materials. nih.gov

Homogeneous Catalysis in Organic Synthesis with this compound

The Lewis acidic nature of the Bi(III) center makes this compound and related compounds effective catalysts in a range of organic reactions. researchgate.net Their low toxicity compared to other heavy metals like lead or tin makes them an attractive, environmentally benign option. shepchem.com

Bismuth(III) compounds are known to catalyze various reactions that form carbon-carbon and carbon-heteroatom bonds. researchgate.net The bismuth center can activate substrates, facilitating nucleophilic attack.

C-C Bond Formation : Bismuth catalysts have shown high activity in reactions such as the synthesis of symmetrical triarylmethanes. researchgate.net While specific studies on this compound are not prevalent, the catalytic activity is a general feature of soluble Bi(III) compounds. For example, bismuth nitrate has been used effectively in multi-component Hantzsch reactions to form 1,4-dihydropyridine (B1200194) derivatives, a process involving both C-C and C-N bond formation. researchgate.net

C-N and C-O Bond Formation : The Lewis acidity of bismuth catalysts facilitates reactions like esterifications and etherifications. researchgate.net They can activate carbonyl groups or alcohols, making them more susceptible to nucleophilic attack by amines or other alcohols, thus promoting the formation of C-N and C-O bonds.

One of the most well-documented applications of bismuth carboxylates is in ring-opening polymerization (ROP) of cyclic esters like lactide (LA) and ε-caprolactone (CL) to produce biodegradable polyesters such as polylactide (PLA). nih.govresearchgate.net

This compound acts as a catalyst or initiator in these reactions, often in conjunction with a co-initiator like an alcohol. The generally accepted mechanism involves the formation of a bismuth alkoxide species, which then acts as the true nucleophile, attacking the carbonyl group of the cyclic ester to initiate polymerization. nih.govrsc.org Bismuth-based catalysts are often compared to the industry standard, tin(II) octoate (Sn(Oct)₂), and have been shown to be highly efficient, in some cases exhibiting faster polymerization rates. nih.gov

| Catalyst System | Monomer | Polymer | Key Features |

| Bismuth Subsalicylate / Diol | L-lactide (L-LA) | Poly(L-lactide) (PLLA) | Low-toxicity catalyst; reaction proceeds via formation of a Bi-alkoxide. nih.govrsc.org |

| Bismuth(III) n-hexanoate / TEG | ε-caprolactone (εCL) & L-lactide (LLA) | P(CL-co-LA) | Produces amorphous copolyesters with a random monomer sequence. researchgate.net |

| Salen Bismuth Alkoxides | rac-lactide | Polylactide (PLA) | Produces heterotactic PLA preferentially; faster than many Al, Zn, and Sn initiators. nih.gov |

The development of catalysts for asymmetric synthesis, which produces a specific stereoisomer of a chiral molecule, is a major goal in modern chemistry. Bismuth compounds are emerging as useful components in catalytic systems for such transformations.

Recent research has demonstrated that a binary catalytic system combining a chiral organosuperacid (N-triflyl phosphoramide) with a bismuth source can achieve highly enantioselective reactions. nih.gov In one example, this system was used for the asymmetric allylation of α-keto thioesters to produce enantio-enriched α-hydroxy thioesters, which contain a challenging tetra-substituted stereogenic carbon center. nih.gov In such a system, a simple, soluble precursor like this compound could serve as the initial bismuth source, which then complexes with the chiral ligand in situ to form the active asymmetric catalyst. The flexibility of the bismuth coordination sphere is thought to be key to the high reactivity and selectivity observed. nih.gov

Based on the comprehensive search conducted, there is no specific information available in the provided search results regarding the applications of the chemical compound “this compound” in the fields of heterogeneous catalysis, catalyst precursor development, or photocatalysis.

The search results on bismuth compounds in catalysis predominantly focus on:

Bismuth carboxylates in general (such as bismuth neodecanoate and bismuth octoate) as catalysts for polyurethane production.

The role of various inorganic bismuth compounds (e.g., Bi2O3, BiVO4, Bi2WO6) as photocatalysts.

The use of bismuth carboxylates as precursors for the synthesis of bismuth oxide nanoparticles, which may then be used in catalytic applications.

However, none of the search results provide any research, data, or discussion specifically mentioning "this compound" for the applications outlined in sections 6.3 and 6.4 of the user's request.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on "this compound" for the specified sections and subsections, as no relevant data was found.

Environmental Behavior and Degradation Pathways of Bismuth Carboxylates

Biodegradation Studies in Environmental Compartments

The biodegradation of bismuth;7,7-dimethyloctanoate is expected to proceed through the breakdown of its constituent parts: the bismuth cation (Bi³⁺) and the 7,7-dimethyloctanoate anion.

The organic ligand, 7,7-dimethyloctanoate, is a branched-chain fatty acid. In general, fatty acids are susceptible to biodegradation by microorganisms present in soil and water. Branched-chain fatty acids are common components in bacteria and can be synthesized and metabolized through various biochemical pathways. wikipedia.orgfrontiersin.org The biodegradability of carboxylic acids and their esters is a well-studied area, with many such compounds being readily biodegradable. nih.gov While the specific rate of degradation for 7,7-dimethyloctanoate is not documented, its structure as a saturated fatty acid suggests it is likely to be biodegradable.

The fate of the bismuth ion in the environment is largely governed by its strong tendency to form complexes with organic matter and its low solubility under typical environmental pH conditions. acs.orgresearchgate.net In soil and aquatic environments, bismuth is predominantly found bound to mineral phases, such as iron oxides, clay minerals, and organic matter. researchgate.net Studies have shown that bismuth (III) forms exceptionally strong complexes with natural organic matter in soils, sediments, and waters. acs.org This strong binding significantly reduces the bioavailability and mobility of the bismuth ion.

Expected Biodegradation Products of this compound

| Component | Environmental Compartment | Expected Degradation Products |

|---|---|---|

| 7,7-dimethyloctanoate | Aerobic Soil & Water | Carbon Dioxide, Water, Biomass |

| 7,7-dimethyloctanoate | Anaerobic Environments | Methane, Carbon Dioxide, Biomass |

Abiotic Degradation Mechanisms

Abiotic degradation processes, which are non-biological, also play a crucial role in the environmental transformation of bismuth carboxylates.

Hydrolysis is a primary abiotic degradation pathway for bismuth carboxylates. These compounds are susceptible to reaction with water, which leads to the cleavage of the bond between the bismuth and the carboxylate group. This process yields the free carboxylic acid (7,7-dimethyloctanoic acid) and bismuth hydroxides or oxides, which are generally insoluble. The rate of hydrolysis can be influenced by pH and temperature. The hydrolysis of metal carboxylates can be a rapid process, with half-lives ranging from hours to years depending on the specific compound and environmental conditions. viu.canih.govepa.gov

Photodegradation is another potential abiotic pathway. While specific studies on the photodegradation of this compound are not available, research on organobismuth compounds suggests that the Bi-C bond can be cleaved by ultraviolet or near-visible light, leading to the formation of radicals. nih.govresearchgate.net This process could contribute to the breakdown of the compound in sunlit surface waters or on soil surfaces.

Environmental Fate and Transport Considerations for Bismuth Organic Compounds

The mobility of bismuth in the environment is generally considered to be limited. nih.gov This is primarily due to the low solubility of many of its compounds and its strong adsorption to soil and sediment particles. nih.gove3s-conferences.org Bismuth exhibits a high affinity for organic matter, which leads to its accumulation in the organic-rich horizons of soils and in sediments. acs.org Even in acidic soils where bismuth can be more mobile, its transport is often limited. e3s-conferences.org

In aquatic systems, the low water solubility of this compound and its hydrolysis to insoluble bismuth oxides would limit its transport in the dissolved phase. However, bismuth can be transported over longer distances when complexed with dissolved organic carbon (DOC). researchgate.netmdpi.com Studies have shown a correlation between dissolved bismuth and DOC in groundwater, suggesting that organic matter can enhance the mobility of bismuth that has leached into the aqueous phase. mdpi.com

Factors Influencing the Environmental Fate of Bismuth Carboxylates

| Factor | Influence on Fate and Transport |

|---|---|

| Soil Organic Matter | High organic matter content leads to strong adsorption and reduced mobility of bismuth. acs.org |

| pH | Lower pH can increase the solubility and mobility of bismuth, while higher pH promotes the formation of insoluble hydroxides and oxides. e3s-conferences.org |

| Hydrolysis | Leads to the formation of less mobile inorganic bismuth species and the release of the organic ligand. |

| Dissolved Organic Carbon (DOC) | Can form soluble complexes with bismuth, potentially increasing its transport in aquatic systems. researchgate.netmdpi.com |

| Biodegradation | Breaks down the organic part of the molecule, releasing the bismuth ion to be sequestered in the environment. |

Advanced Analytical and Computational Methodologies in Bismuth Carboxylate Research

Spectroscopic Techniques for Quantitative Analysis of Bismuth in Complex Matrices

A variety of spectroscopic methods are employed for the precise quantification of bismuth in diverse and complex matrices, including environmental and biological samples. The choice of technique often depends on the required sensitivity, the nature of the sample, and the concentration of bismuth.

Atomic Absorption Spectroscopy (AAS) is a well-established technique for determining the concentration of specific metal elements in a sample. rsc.org In AAS, a sample is atomized, and the absorption of light by the free ground-state atoms is measured. rsc.org For bismuth analysis, hydride generation AAS can enhance detection limits by a factor of 10 to 100 compared to conventional methods. rsc.org Electrothermal atomization (ET-AAS), also known as graphite (B72142) furnace AAS (GF-AAS), offers high sensitivity, allowing for determinations in the low µg/L range, and is particularly robust for analyzing complex matrices. rsc.org

Inductively Coupled Plasma (ICP) Spectroscopy , including ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), provides multi-element analysis with high throughput. researchgate.net ICP-MS is renowned for its superior sensitivity, with detection limits in the parts-per-trillion (ppt) range, making it ideal for ultra-trace analysis in environmental and biological samples. researchgate.netresearchgate.net Both AAS and ICP techniques are instrumental in determining the purity of bismuth and its compounds. mdpi.com

UV-Visible (UV-Vis) Spectrophotometry offers a simpler and more accessible method for bismuth quantification. mdpi.comnih.gov This technique is based on the formation of a colored complex between bismuth ions and a chromogenic reagent, with the absorbance of the complex being proportional to the bismuth concentration. patsnap.com For instance, bismuth can be determined by forming a complex with iodide, which has a characteristic absorbance. chemcomp.com The linearity of this method has been demonstrated in concentration ranges of 14-70 µg/ml for bismuth subcitrate. nih.gov UV-Vis spectrophotometry has been successfully applied to the analysis of bismuth in pharmaceutical preparations. patsnap.com

| Technique | Principle | Typical Detection Limit | Application Example | Reference |

|---|---|---|---|---|

| Atomic Absorption Spectroscopy (AAS) | Measures absorption of light by free atoms in a gaseous state. | Low ppm to µg/L | Purity analysis of bismuth and its oxides. | rsc.orgmdpi.com |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Ionizes sample with plasma and separates ions by mass-to-charge ratio. | ppt range | Ultra-trace elemental analysis in biological samples. | researchgate.netresearchgate.net |

| UV-Visible Spectrophotometry | Measures absorbance of a colored bismuth complex in solution. | µg/ml range | Quantification of bismuth subcitrate in pharmaceuticals. | nih.govpatsnap.com |

Chromatographic and Extraction Methods for Trace Bismuth Determination

To accurately determine trace levels of bismuth in complex samples, separation and preconcentration steps are often necessary. Chromatographic and extraction techniques are pivotal in isolating bismuth from interfering matrix components.

Liquid-Liquid Extraction (LLE) is a conventional method for separating bismuth. This technique involves the distribution of a solute between two immiscible liquid phases. mdpi.com For instance, bismuth(III) can be quantitatively extracted from a thiocyanate (B1210189) medium into an organic phase containing an amine-based extractant like 4-Methyl-N-n-octyl aniline (B41778) in xylene. mdpi.com Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that offers high enrichment factors and rapid extraction times. mdpi.com

Solid-Phase Extraction (SPE) provides a more straightforward and less solvent-intensive alternative to LLE. sciforum.net In SPE, a sample is passed through a solid adsorbent that retains the analyte of interest. nih.gov The retained bismuth can then be eluted with a small volume of a suitable solvent. sciforum.net Modified silica (B1680970) gel and various resins, such as Amberlite XAD-2, have been used as sorbents for the selective preconcentration of trace bismuth from aqueous solutions. patsnap.comsciforum.net

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of components in a mixture. researchgate.net For bismuth analysis, reversed-phase HPLC (RP-HPLC) is commonly used. nih.gov Bismuth compounds can be analyzed by forming a stable complex, for example, with ethylenediaminetetraacetate (B1237979) (EDTA), which can then be separated on a C18 column and detected using a UV detector. mdpi.comnih.gov HPLC methods have been developed for the simultaneous estimation of bismuth subcitrate in combination with other active pharmaceutical ingredients. nih.gov

| Method | Principle | Key Reagents/Materials | Application | Reference |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of bismuth between two immiscible liquid phases. | 4-Methyl-N-n-octyl aniline, xylene, thiocyanate | Separation of Bi(III) from acidic media. | mdpi.com |

| Solid-Phase Extraction (SPE) | Adsorption of bismuth onto a solid sorbent from a liquid sample. | Modified silica gel, Amberlite XAD-2 resin | Preconcentration of trace bismuth from water samples. | patsnap.comsciforum.net |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | C18 column, EDTA, phosphate (B84403) buffer, methanol | Simultaneous analysis of bismuth subcitrate in pharmaceutical formulations. | mdpi.comnih.gov |

Computational Modeling for Structure-Reactivity and Structure-Property Correlations

Computational modeling has become an indispensable tool in understanding the intricate relationship between the structure of bismuth carboxylates and their chemical reactivity and physical properties.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations are widely employed to predict the geometries, electronic structures, and vibrational properties of bismuth complexes. nih.gov These theoretical predictions often show good agreement with experimental findings. nih.gov For instance, DFT has been used to study the electronic and optical properties of bismuth-based compounds, providing insights into their potential applications in optical devices. mdpi.com The method can also be used to evaluate the ability of different functionals to reproduce the geometries and NMR spectra of bismuth(III) complexes. mdpi.com

Molecular Dynamics (MD) Simulations are used to study the physical movements of atoms and molecules. This technique allows for the examination of the dynamic behavior of bismuth carboxylates in solution. mdpi.com MD simulations can provide insights into the binding energies of bismuth complexes with target proteins, revealing strong interactions such as hydrogen bonding and π-π stacking that are crucial for their biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that correlate the physicochemical properties or theoretical molecular descriptors of chemicals with their biological activity. nih.gov QSAR studies have been applied to bismuth dithiocarbamate (B8719985) complexes to understand their anti-tumor activity. mdpi.com These models help in identifying the key structural features that influence the biological efficacy of bismuth compounds, thereby guiding the design of more potent therapeutic agents. researchgate.net

| Methodology | Principle | Application in Bismuth Research | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Quantum mechanical method to investigate electronic structure. | Predicts geometries, electronic properties, and NMR spectra of bismuth complexes. | nih.govmdpi.com |

| Molecular Dynamics (MD) | Simulates the physical movement of atoms and molecules over time. | Evaluates binding energies and interaction patterns of bismuth complexes with proteins. | nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity using mathematical models. | Identifies structural features of bismuth compounds that determine their therapeutic efficacy. | researchgate.netmdpi.com |

Theoretical Approaches to Understanding Ligand-Biomacromolecule Interactions

Theoretical and computational approaches are crucial for elucidating the mechanisms through which bismuth compounds, including carboxylates, interact with biological macromolecules such as proteins and enzymes.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sciforum.net In the context of bismuth research, molecular docking is used to predict how bismuth-ligand complexes will interact with the active sites of target proteins. sciforum.net Docking studies can reveal key interactions, such as hydrogen bonds between the bismuth complex and specific amino acid residues of an enzyme, which can explain the inhibitory activity of the compound. mdpi.com

Quantum Mechanics (QM) methods, particularly DFT, provide a more accurate description of the electronic interactions between the bismuth center, its ligands, and the amino acid residues of a protein. The HOMO-LUMO energy gap, calculated using DFT, can indicate the reactivity of a bismuth complex and its potential to interact with biomolecules. mdpi.com A smaller energy gap generally correlates with higher reactivity. mdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that combines the accuracy of quantum mechanics for a small, critical part of the system (e.g., the bismuth complex and the active site) with the efficiency of molecular mechanics for the larger surrounding environment (e.g., the rest of the protein and solvent). mdpi.com This approach allows for the study of enzymatic reactions and drug-target interactions where quantum effects are localized but influenced by the broader protein environment. mdpi.com These theoretical studies are vital for understanding the multi-targeted mode of action of bismuth drugs and for the rational design of new, more effective bismuth-based therapeutic agents. nih.gov

| Theoretical Approach | Principle | Application to Bismuth-Biomacromolecule Interactions | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the binding orientation of a ligand to a receptor. | Identifies key interactions (e.g., hydrogen bonds) between bismuth complexes and protein active sites. | mdpi.comsciforum.net |

| Quantum Mechanics (QM) | Describes the behavior of matter and energy at the atomic and subatomic levels. | Calculates electronic properties like the HOMO-LUMO gap to assess the reactivity of bismuth complexes. | mdpi.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combines QM for a core region with MM for the surroundings. | Provides a detailed and efficient model for studying enzymatic reactions involving bismuth compounds. | mdpi.com |

Future Research Directions and Emerging Opportunities in Bismuth;7,7 Dimethyloctanoate Chemistry

Development of Novel Synthetic Strategies for Enhanced Stability and Reactivity of Organobismuth Compounds

A primary challenge in organobismuth chemistry has been the inherent instability of many of its compounds, particularly the thermal lability of the carbon-bismuth bond. wikipedia.org Future research will focus on developing synthetic methodologies that overcome this limitation, enhancing both the stability and reactivity of these molecules for broader applications.

Key Research Thrusts:

Steric and Electronic Stabilization: The use of bulky ligands has proven effective in providing steric protection to the bismuth center, thereby increasing the stability of organobismuth derivatives. nih.gov Future work will likely explore a wider array of sterically demanding ligands to create robust organobismuth compounds that can withstand harsher reaction conditions.

Intramolecular Coordination: Incorporating coordinating groups within the organic ligand framework can lead to intramolecular stabilization of the bismuth center. This approach can create hypervalent structures or chelate complexes that are more stable than their non-coordinating counterparts. nih.govrsc.org

Stable Frameworks: The synthesis of organobismuth compounds within stable cyclic or heterocyclic frameworks is a promising strategy for enhancing stability. nih.gov These structures can mitigate decomposition pathways and allow for more controlled reactivity.

Solvent-Free Synthesis: Exploring solvent-free reaction conditions for the synthesis of bismuth carboxylates and other organobismuth compounds presents a green and efficient alternative to traditional reflux methods. rsc.org Such methods can lead to comparable or even different products, offering new synthetic pathways. rsc.org An improved process for making bismuth carboxylates involves heating an anhydrous mixture of a carboxylic acid, bismuth metal, and hydrazine (B178648) while bubbling an oxygen-containing gas through it. wipo.int

Table 9.1: Strategies for Stabilizing Organobismuth Compounds

| Strategy | Description | Example/Concept |

|---|---|---|

| Bulky Ligands | Use of large, sterically hindering groups to physically protect the Bi-C bond from reactive species. | Synthesis of compounds like [2,6-Mes2-4-R-C6H2BiX2]2 to increase stability. nih.gov |

| Intramolecular π-Coordination | Stabilization provided by arene ligands through the interaction of their π-system with the bismuth center. | Arene ligands can offer both steric protection and electronic stabilization. nih.gov |

| Heterocyclic Substructures | Incorporating the bismuth atom into a heterocyclic ring system to enhance structural rigidity and stability. | Phenylbiphenyl-2,2'-ylenebismuth diacetates are based on this concept for enhanced reactivity. nih.gov |

| Perfluoroalkylsulfonate Groups | Incorporation of long-chain perfluoroalkylsulfonate groups to enhance the acidity and stability of the complex. | Synthesis of air-stable compounds like [S(CH2C6H4)2Bi(OH2)]+[OSO2C8F17]−. nih.gov |

Exploration of Unconventional Coordination Environments and Bismuth Clusters

Bismuth(III) exhibits a highly flexible and spacious coordination environment, allowing for coordination numbers that can exceed nine. researchgate.net This versatility enables the formation of unique structural arrangements and complex bismuth-based clusters, which are areas of intense research interest. researchgate.net The coordination chemistry of bismuth has been historically underdeveloped compared to its lighter congeners like nitrogen and phosphorus. utexas.edu

Emerging Opportunities:

High Coordination Numbers: The synthesis and characterization of complexes where bismuth displays unusually high coordination numbers (e.g., hepta-coordinate) are expanding our fundamental understanding of main group chemistry. rsc.org These compounds, such as [BiX2(py)5]+, showcase unprecedented symmetries for main group elements. rsc.org

Homoatomic and Heterometallic Clusters: There is a growing focus on the synthesis of novel bismuth clusters. These range from homoatomic polyanions like Bi₄²⁻, Bi₇³⁻, and Bi₁₁³⁻ to complex heterometallic clusters incorporating transition metals or other main group elements, such as [K₂Zn₂₀Bi₁₆]⁶⁻ and [{CpRu}₃Bi₆]⁻. digitellinc.comnih.govacs.org These clusters exhibit unique geometries, electronic structures, and bonding modes. digitellinc.comacs.org

Zintl Ion Chemistry: A modern approach to creating bismuth clusters involves the use of Zintl anions (e.g., Bi₂²⁻, Bi₆⁶⁻) as building blocks, which are reacted with organometallic precursors. digitellinc.comacs.org This method allows for the synthesis of multimetallic species with potential applications in bond activation and as precursors for intermetallic nanoarchitectures. digitellinc.com

Unusual Geometries: Research into multinary selenides has revealed unusual tetrahedral coordination environments for bismuth, leading to the formation of superlattice structures. acs.orgacs.org Further exploration of chalcogenide and pnictogenide systems is expected to uncover more novel coordination geometries.

Table 9.2: Examples of Novel Bismuth Clusters and Coordination Complexes

| Compound/Cluster Type | Key Features | Coordination Environment/Structure |

|---|---|---|

| [BiX₂(py)₅]⁺ (X = Cl, Br, I) | Cationic hepta-coordinate bismuth halides; unprecedented D₅h symmetry for a main group element. rsc.org | Bismuth is coordinated to two halides and five pyridine (B92270) molecules. rsc.org |

| Bi₁₁³⁻ | Largest known homoatomic bismuth cluster anion. nih.gov | Complex polyhedral arrangement of eleven bismuth atoms. nih.gov |

| [K₂Zn₂₀Bi₁₆]⁶⁻ | Heterometallic cluster with a macrocyclic {Zn₈Bi₁₆} unit embedding a metalloid {Zn₁₂} unit. nih.govacs.org | Porphine-like macrocyclic structure. nih.govacs.org |

| [Cp*₂Er₂Bi₆]²⁻ | Organometallic erbium-bismuth cluster featuring a rare Bi₆⁶⁻ Zintl ion. acs.org | Heterometallocubane core where the Bi₆⁶⁻ ion bridges two erbium centers. acs.org |

| Sr₈YGe₂Bi₇Se₂₄ | Multinary selenide (B1212193) with an ordered superlattice structure. acs.orgacs.org | Features an unusual tetrahedral coordination for some bismuth atoms within a 1D chain. acs.orgacs.org |

Catalytic Innovations: Expanding Reaction Scope and Green Chemistry Principles

Bismuth carboxylates, including neodecanoates and octoates, are recognized as non-toxic, environmentally benign alternatives to traditional organotin, lead, and mercury catalysts. rsc.orgumicore.comshepchem.com A significant future direction is the enhancement of their catalytic activity and the expansion of their use in green chemical processes.

Key Areas for Development:

Polyurethane (PU) Synthesis: Bismuth carboxylates are effective catalysts for the urethane (B1682113) reaction (isocyanate-polyol). rsc.orgshepchem.com However, their activity is often lower than that of organotin compounds like Dibutyltin Dilaurate (DBTL). rsc.orgresearchgate.net Future work will focus on designing more active bismuth catalysts. Research has shown that combining bismuth carboxylates with lithium or zinc carboxylates can significantly enhance catalytic activity, paving the way for rational catalyst design based on heterobimetallic complexes. rsc.org

Oxidative Cleavage Reactions: Bismuth(III) carboxylates have demonstrated catalytic activity in the oxidative C-C cleavage of epoxides and α-hydroxyketones to produce valuable dicarboxylic acids like adipic acid. epa.gov Further research can optimize these systems and expand their substrate scope, offering a greener route to important chemical intermediates.

Redox Catalysis: While traditional applications have focused on Bi(III) Lewis acid catalysis, the rich redox chemistry of bismuth (cycling between Bi(I)/Bi(III) or Bi(III)/Bi(V)) is an emerging platform for organic synthesis. acs.org This includes developing catalytic cycles for transformations like transfer hydrogenation and the synthesis of aryl sulfonyl fluorides. acs.orgnih.gov

Decarboxylation Reactions: A novel silver-bismuth hybrid material has been developed as a heterogeneous catalyst for the protodecarboxylation and decarboxylative deuteration of carboxylic acids. rsc.org This opens opportunities for creating new bimetallic catalytic systems for C-C bond cleavage and isotope labeling under both batch and continuous flow conditions. rsc.org

Table 9.3: Catalytic Applications of Bismuth Compounds

| Application | Bismuth Compound Type | Reaction Catalyzed | Advantages & Future Scope |

|---|---|---|---|

| Polyurethane Production | Bismuth Carboxylates (e.g., neodecanoate, octoate) | Isocyanate + Polyol → Polyurethane | Low-toxicity alternative to organotins. umicore.comshepchem.com Future work focuses on activity enhancement via heterobimetallic systems (e.g., Bi/Li). rsc.org |

| Oxidative Cleavage | Bismuth(III) Mandelate, Bismuth(III) Phthalate | Oxidative cleavage of cyclohexene (B86901) oxide to adipic acid. epa.gov | Green route to dicarboxylic acids. epa.gov Opportunity to expand substrate scope and improve selectivity. |

| Sulfonyl Fluoride Synthesis | Organobismuth(III) with bis-aryl sulfone ligand | Aryl Boronic Acid + SO₂ → Aryl Sulfonyl Fluoride | Redox-neutral Bi(III) cycle; wide functional group tolerance. nih.gov Further exploration of redox-neutral main-group catalysis. |

| Protodecarboxylation | Silver-Bismuth Hybrid Material | R-COOH → R-H | Heterogeneous catalysis applicable in continuous flow systems. rsc.org Development of new multi-metallic catalysts for C-C bond manipulation. |

Advanced Materials Development from Bismuth Carboxylate Precursors

Bismuth carboxylates and related compounds are valuable single-source molecular precursors for the synthesis of a wide range of advanced bismuth-containing materials. Their decomposition under controlled conditions can yield oxides, sulfides, and nanostructures with tailored properties.

Opportunities in Materials Science:

Mixed-Metal Oxides: Heterometallic aminopolycarboxylate complexes of bismuth have been successfully used as single-source precursors to produce mixed oxides like Bi₄V₂O₁₁ and Bi₂CuO₄. acs.org This method allows for precise stoichiometric control and can yield homogeneous materials with smaller grain sizes. acs.org Future research can extend this approach to a wider range of functional bimetallic and multimetallic oxides.

Bismuth-Based Nanomaterials: Bismuth neodecanoate and other organometallics are used to create materials for applications in solar energy and water treatment. americanelements.com Furthermore, bismuth nanoparticles (BiNPs) and atomic clusters are being explored for energy storage and catalysis. For instance, highly dispersed Bi atomic clusters on a TiO₂ substrate show excellent performance as an anode for sodium-ion batteries. researchgate.net Bismuth sulphide (Bi₂S₃) thin films and nanostructures, which can be fabricated from bismuth precursors, have applications in photovoltaics, thermoelectric devices, and sensors. mdpi.com

Topological Insulators: Bismuth-based clusters can serve as precursors for a new class of materials known as topological insulators, such as Bi₁₄Rh₃I₉. nih.gov The design of new molecular precursors will be crucial for the bottom-up synthesis of these quantum materials.

Antimicrobial and Biomedical Materials: Bismuth compounds are known for their antimicrobial properties. nih.gov Bismuth nanoparticles synthesized from carboxylate or nitrate (B79036) precursors show potent activity against pathogenic bacteria and fungi, including in biofilms. nih.gov There is significant opportunity to develop new bismuth-based nanomaterials for biomedical applications, including as anticancer agents and radiosensitizers for cancer therapy. americanelements.comsemanticscholar.org

Interdisciplinary Research at the Interface of Inorganic, Organic, and Computational Chemistry

The most significant breakthroughs in bismuth chemistry will likely emerge from interdisciplinary collaborations that bridge traditional chemical disciplines. The unique properties of bismuth, heavily influenced by relativistic effects, necessitate a combined experimental and theoretical approach. hawaii.edumpg.de

Synergistic Research Areas:

Mechanism Elucidation: A combination of synthetic organic chemistry, inorganic spectroscopy, and quantum chemical computations is crucial for elucidating complex reaction mechanisms. For example, understanding the bismuth-catalyzed urethane formation through computational studies can enable the rational design of more efficient catalysts. rsc.org

Computational Design: Density functional theory (DFT) and other computational methods are vital for predicting the structures, stability, and electronic properties of novel bismuth clusters and coordination complexes before their synthesis is attempted. nih.gov This is particularly important for understanding the quenched magnetic response observed in some triplet bismuthinidenes, a phenomenon rooted in relativistic effects. mpg.de

Materials Modeling: The development of advanced materials from bismuth precursors can be accelerated by computational modeling of precursor decomposition pathways and the prediction of the resulting material's properties (e.g., band gap, charge carrier mobility).

Radical Chemistry: The ability of bismuth compounds to generate radicals under controlled conditions opens up new synthetic possibilities in organic chemistry. uni-wuerzburg.de Interdisciplinary research involving physical organic chemists and inorganic chemists will be key to harnessing these reactive intermediates for selective chemical transformations that are otherwise difficult to achieve. uni-wuerzburg.de

Q & A

Q. How can researchers mitigate batch-to-batch variability in Bismuth 7,7-dimethyloctanoate synthesis?

- Methodological Answer :

- Standardized Precursors : Source bismuth(III) nitrate and 7,7-dimethyloctanoic acid from certified suppliers.

- QC Checks : Implement routine NMR and ICP-MS to verify ligand ratio and metal content.

- Batch Records : Archive samples from each synthesis batch for retrospective analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|